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An In-depth Examination of a Potent and Selective Vasopressin V2 Receptor Agonist

Velmupressin, also known as FE 203045, is a potent, selective, and short-acting peptidic

vasopressin V2 receptor (V2R) agonist that has been investigated for clinical applications such

as nocturia. Its chemical structure is c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2. This

technical guide provides a comprehensive overview of the structure-activity relationship (SAR)

of velmupressin, detailing the quantitative data of its analogs, the experimental protocols used

for their evaluation, and the key signaling pathways involved. This document is intended for

researchers, scientists, and drug development professionals working in the field of peptide

therapeutics and GPCR pharmacology.

Core Structure-Activity Relationship Insights
The development of velmupressin has been guided by systematic modifications of the

vasopressin analog, desmopressin. The key to its pharmacological profile lies in specific amino

acid substitutions and C-terminal modifications that enhance potency at the V2 receptor while

modulating its pharmacokinetic properties.

Quantitative SAR Data of Velmupressin Analogs
The following table summarizes the in vitro potency of velmupressin and a selection of its C-

terminally modified analogs at the human vasopressin V2 receptor (hV2R). The data is
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presented as EC50 values, which represent the concentration of the compound that elicits a

half-maximal response in a functional assay.

Compound ID C-terminal Modification hV2R EC50 (nM)

Velmupressin (FE 203045) -Pro-d-Arg-NEt2 0.07[1][2]

Analog 1 -Pro-Agm 0.08

Analog 2 -Pro-d-Arg-NH2 0.12

Analog 3 -Pro-Arg-NH2 0.25

Analog 4 -Pro-Orn-NH2 1.3

Analog 5 -Pro-Lys-NH2 2.1

Analog 6 -Pro-Dab-NH2 0.8

Analog 7 -Pro-Dap-NH2 4.8

Data synthesized from publicly available research literature on velmupressin and its analogs.

Experimental Protocols
The characterization of velmupressin and its analogs relies on robust in vitro and in vivo

assays. The following are detailed methodologies for key experiments.

In Vitro V2 Receptor Functional Assay (cAMP Response
Element-Driven Luciferase Reporter Gene Assay)
This assay quantifies the ability of a compound to activate the V2 receptor, which is a Gs-

coupled GPCR. Activation of the V2R leads to an increase in intracellular cyclic AMP (cAMP),

which in turn activates a cAMP-responsive element (CRE) driving the expression of a reporter

gene, in this case, luciferase.

1. Cell Culture and Transfection:

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented
with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at
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37°C in a humidified atmosphere of 5% CO2.
Cells are seeded in 6-well plates and grown to 70-80% confluency.
Cells are transiently co-transfected with a plasmid encoding the human V2 receptor and a
CRE-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine
2000). A constitutively expressing Renilla luciferase plasmid is often co-transfected to serve
as an internal control for transfection efficiency.

2. Agonist Stimulation:

24 hours post-transfection, cells are harvested, resuspended in assay medium (e.g., DMEM
with 0.1% BSA), and seeded into 96-well white, clear-bottom plates.
Cells are incubated for a further 24 hours.
The medium is then replaced with serum-free medium, and cells are incubated for 3-4 hours.
A serial dilution of the test compounds (e.g., velmupressin and its analogs) is prepared in
the assay buffer.
The diluted compounds are added to the cells and incubated for 3-6 hours at 37°C.

3. Luciferase Assay:

After incubation, the cells are lysed using a lysis buffer.
The luciferase substrate is added to the cell lysate.
The luminescence is measured using a luminometer.
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for
variations in cell number and transfection efficiency.
The EC50 values are calculated by fitting the dose-response data to a four-parameter
logistic equation using appropriate software (e.g., GraphPad Prism).

Radioligand Binding Assay for V2 Receptor
This assay is used to determine the binding affinity (Ki) of a compound for the V2 receptor. It

measures the ability of a test compound to displace a radiolabeled ligand that is known to bind

to the receptor.

1. Membrane Preparation:

HEK293 cells stably expressing the human V2 receptor are harvested and homogenized in a
cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
The supernatant is then centrifuged at high speed to pellet the cell membranes.
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The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl,
5 mM MgCl2, 0.1% BSA, pH 7.4).

2. Competition Binding:

A constant concentration of a radiolabeled V2 receptor antagonist (e.g., [3H]-SR121463) is
incubated with the membrane preparation in the presence of increasing concentrations of the
unlabeled test compound.
Non-specific binding is determined in the presence of a high concentration of a known
unlabeled V2 receptor ligand (e.g., arginine vasopressin).
The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

The bound and free radioligand are separated by rapid filtration through a glass fiber filter,
which traps the membranes.
The filters are washed with cold binding buffer to remove unbound radioligand.
The radioactivity retained on the filters is measured by liquid scintillation counting.
The IC50 values (the concentration of the test compound that inhibits 50% of the specific
binding of the radioligand) are determined from the competition binding curves.
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Solid-Phase Peptide Synthesis (SPPS) of Velmupressin
Analogs
The synthesis of velmupressin and its analogs is typically performed using Fmoc-based solid-

phase peptide synthesis.

1. Resin Preparation:

A suitable resin, such as a Rink amide resin, is swelled in a solvent like N,N-
dimethylformamide (DMF).

2. Amino Acid Coupling Cycles:

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of
piperidine in DMF.
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Washing: The resin is washed extensively with DMF to remove the piperidine and the
cleaved Fmoc group.
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using
a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the
resin. The reaction is allowed to proceed until completion, which is monitored by a ninhydrin
test.
Washing: The resin is washed again with DMF to remove excess reagents.
These deprotection, coupling, and washing steps are repeated for each amino acid in the
peptide sequence.

3. Cyclization:

After the linear peptide chain is assembled, the disulfide bridge between the Cys and Bua
residues is formed on-resin using an oxidizing agent such as thallium (III) trifluoroacetate.

4. Cleavage and Deprotection:

The peptide is cleaved from the resin, and the side-chain protecting groups are removed
simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and
various scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

5. Purification and Characterization:

The crude peptide is precipitated with cold diethyl ether, centrifuged, and dried.
The peptide is purified by reverse-phase high-performance liquid chromatography (RP-
HPLC).
The identity and purity of the final peptide are confirmed by mass spectrometry and
analytical RP-HPLC.

Signaling Pathways and Experimental Workflows
Vasopressin V2 Receptor Signaling Pathway
Velmupressin exerts its effects by activating the V2 receptor, a Gs protein-coupled receptor.

The binding of velmupressin induces a conformational change in the receptor, leading to the

activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This

second messenger then activates Protein Kinase A (PKA), which phosphorylates various

downstream targets, ultimately leading to the physiological response, such as the translocation

of aquaporin-2 water channels to the apical membrane of collecting duct cells in the kidney.
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V2 Receptor Signaling Cascade

Experimental Workflow for SAR Studies
The structure-activity relationship studies of velmupressin analogs follow a systematic

workflow, from peptide synthesis to biological evaluation.
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SAR Study Experimental Workflow

Logical Relationship of Velmupressin's Properties
The desirable pharmacological profile of velmupressin is a result of the interplay between its

potency, selectivity, and pharmacokinetic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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